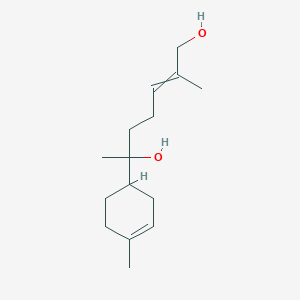
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is an organic compound with the molecular formula C15H26O2 This compound features a cyclohexene ring substituted with a methyl group and a heptene chain with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohex-3-en-1-ol and 2-methylhept-2-en-1-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. Common catalysts include acids or bases, and solvents such as ethanol or dichloromethane are used to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including esterification, reduction, and hydroxylation, to introduce the necessary functional groups and achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dichloromethane.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Similar structure but with different functional groups.
2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one: Contains a pyran ring instead of a heptene chain.
α-Terpineol: Similar cyclohexene ring structure but with different substituents.
Uniqueness
2-Methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its dual hydroxyl groups and heptene chain make it versatile for various chemical transformations and research purposes.
Propriétés
Numéro CAS |
189371-58-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylcyclohex-3-en-1-yl)hept-2-ene-1,6-diol |
InChI |
InChI=1S/C15H26O2/c1-12-6-8-14(9-7-12)15(3,17)10-4-5-13(2)11-16/h5-6,14,16-17H,4,7-11H2,1-3H3 |
Clé InChI |
DRUPYWVNTITDJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(CCC=C(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


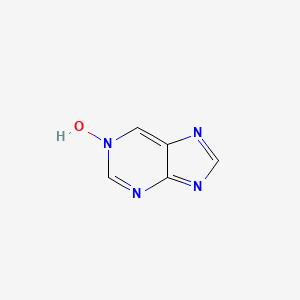
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
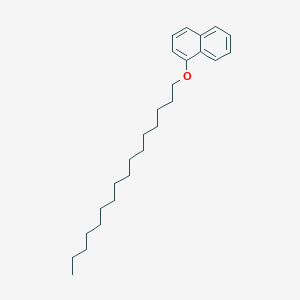
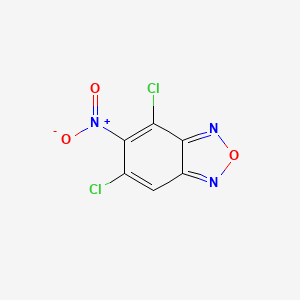

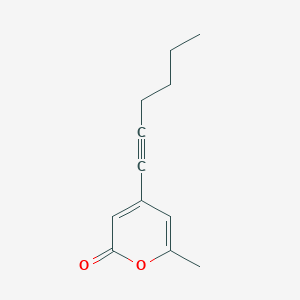
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
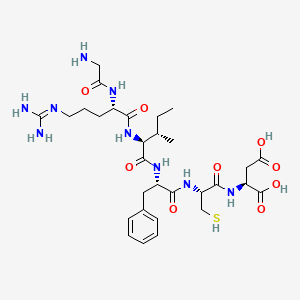
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
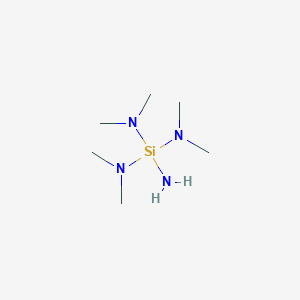
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

